

2-(Morpholinomethyl)acrylic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Morpholinomethyl)acrylic acid

Cat. No.: B1279365

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **2-(Morpholinomethyl)acrylic acid**, a versatile monomer with applications in polymer synthesis and biomedical fields. Due to its morpholine group and acrylic acid functionality, understanding its physicochemical properties is crucial for formulation development, reaction optimization, and ensuring product shelf-life. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the expected solubility and stability characteristics based on its chemical structure and provides detailed experimental protocols for their determination.

Core Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₁₃ NO ₃	General chemical databases
Molecular Weight	171.20 g/mol	General chemical databases
pKa	7.59 ± 0.03 at 23°C	[Bellini MP, et al., 1998]
Appearance	White to off-white solid	[Chem-Impex]

Solubility Profile

The presence of a morpholine ring, a tertiary amine, and a carboxylic acid group suggests that **2-(Morpholinomethyl)acrylic acid** is a zwitterionic compound with pH-dependent aqueous solubility. The morpholine moiety generally enhances water solubility.

Predicted Solubility

Based on the structure and the properties of related compounds like acrylic acid, the following solubility characteristics can be anticipated:

- **Aqueous Solubility:** Expected to be soluble in water. The solubility will be significantly influenced by pH. At its isoelectric point, the solubility will be at its minimum. At pH values below its pKa (e.g., acidic conditions), the carboxylate group will be protonated, and the morpholine nitrogen will be protonated, leading to a net positive charge and likely increased solubility. At pH values above its pKa (e.g., basic conditions), the carboxylic acid will be deprotonated, and the morpholine nitrogen will be neutral, resulting in a net negative charge and likely good solubility.
- **Organic Solvent Solubility:** Based on the solubility of poly(acrylic acid), it is anticipated to be soluble in polar protic solvents like methanol and ethanol. Solubility in less polar solvents like tetrahydrofuran (THF) may be possible. It is expected to have low solubility in non-polar solvents such as hexane and may precipitate from solvents like ether and acetone.

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility of **2-(Morpholinomethyl)acrylic acid**, the following shake-flask method can be employed.

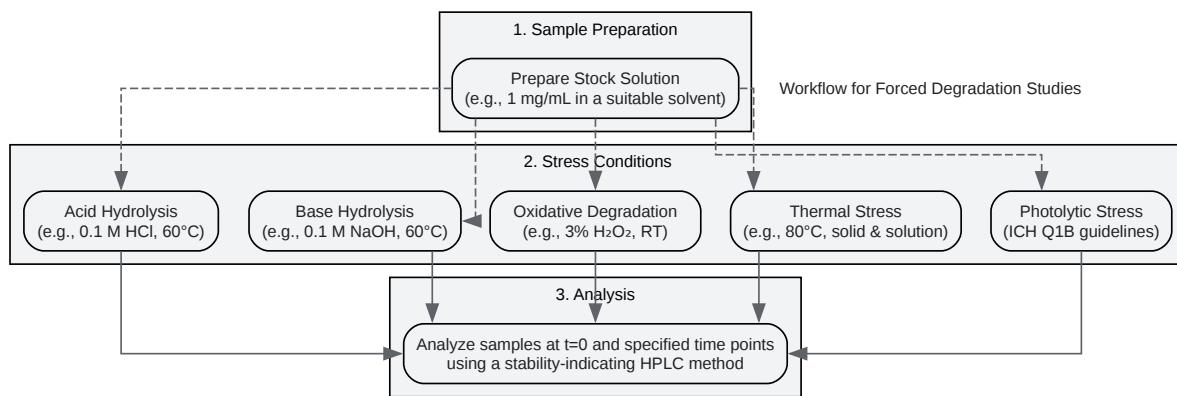
Methodology:

- **Preparation of Saturated Solutions:** Add an excess amount of **2-(Morpholinomethyl)acrylic acid** to a series of vials containing different solvents (e.g., water at various pH values, methanol, ethanol, THF, acetone, hexane).
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant.
- Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
- Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of **2-(Morpholinomethyl)acrylic acid** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table for Reporting Solubility Data:

Solvent	Temperature (°C)	pH (for aqueous)	Solubility (mg/mL)
Purified Water	25	2.0	
Purified Water	25	7.4	
Purified Water	25	9.0	
Methanol	25	N/A	
Ethanol	25	N/A	
Tetrahydrofuran	25	N/A	
Acetone	25	N/A	
Hexane	25	N/A	


Stability Profile

The stability of **2-(Morpholinomethyl)acrylic acid** is critical for its handling, storage, and application. Potential degradation pathways include hydrolysis of the acrylic acid moiety, oxidation of the morpholine ring, and polymerization of the acrylic group, especially under heat or light.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following protocols are adapted from established stability testing guidelines.

Experimental Workflow for Forced Degradation:

[Click to download full resolution via product page](#)

Caption: Workflow for Forced Degradation Studies.

Detailed Methodologies:

- Acid Hydrolysis:
 - Prepare a solution of **2-(Morpholinomethyl)acrylic acid** in 0.1 M hydrochloric acid.
 - Incubate the solution at an elevated temperature (e.g., 60°C).
 - Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).
 - Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

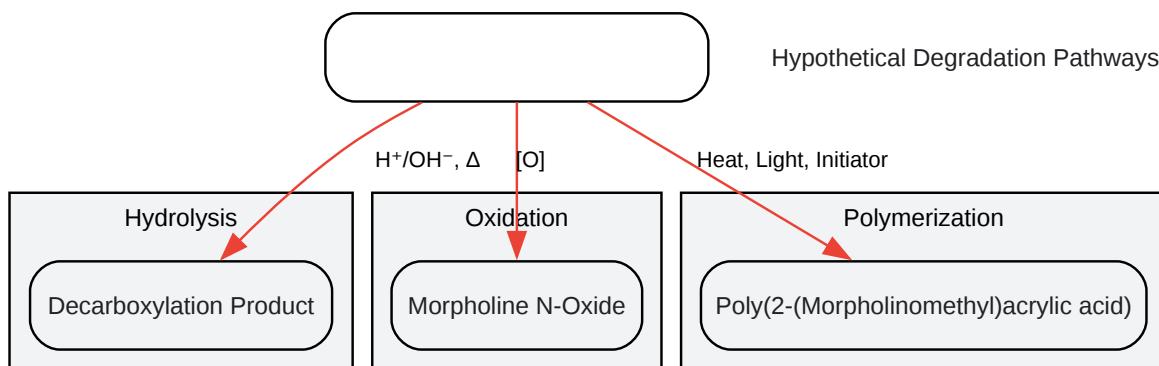

- Base Hydrolysis:
 - Prepare a solution of **2-(Morpholinomethyl)acrylic acid** in 0.1 M sodium hydroxide.
 - Incubate the solution at an elevated temperature (e.g., 60°C).
 - Withdraw samples at specified intervals.
 - Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
- Oxidative Degradation:
 - Prepare a solution of **2-(Morpholinomethyl)acrylic acid** in a solution of hydrogen peroxide (e.g., 3%).
 - Keep the solution at room temperature, protected from light.
 - Withdraw samples at specified intervals for analysis.
- Thermal Degradation:
 - Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C).
 - Analyze samples at predetermined time points.
- Photostability:
 - Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
 - A control sample should be kept in the dark under the same temperature conditions.
 - Analyze the samples after exposure.

Table for Reporting Stability Data:

Stress Condition	Time (hours)	Initial Assay (%)	Assay (%)	Degradation (%)	No. of Degradants
0.1 M HCl (60°C)	0				
	2				
	8				
	24				
0.1 M NaOH (60°C)	0				
	2				
	8				
	24				
3% H ₂ O ₂ (RT)	0				
	2				
	8				
	24				

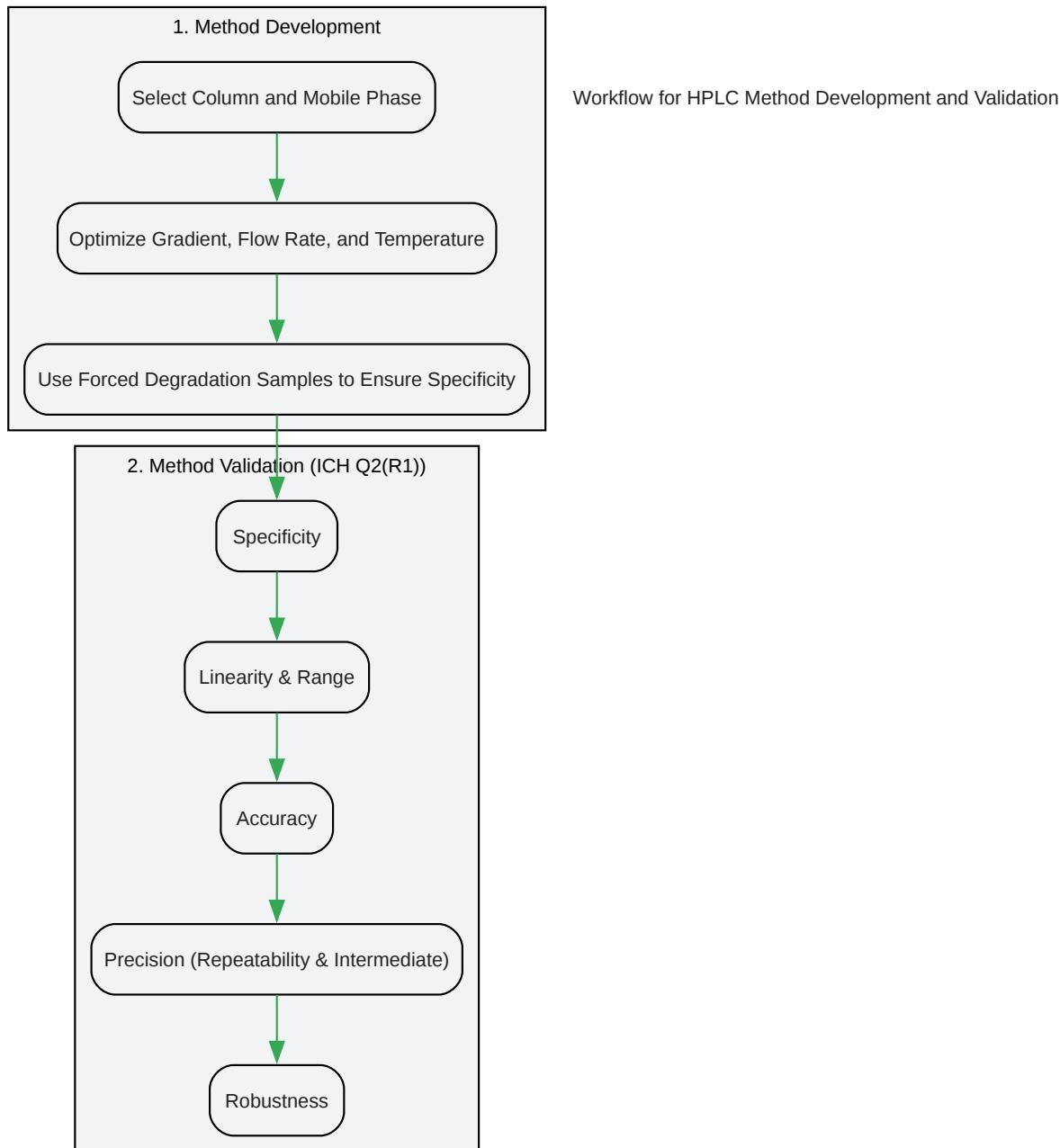
Potential Degradation Pathways

Based on the structure of **2-(Morpholinomethyl)acrylic acid**, the following degradation pathways can be hypothesized.

[Click to download full resolution via product page](#)

Caption: Hypothetical Degradation Pathways.

Analytical Methodology


A stability-indicating HPLC method is crucial for the accurate quantification of **2-(Morpholinomethyl)acrylic acid** and its degradation products.

Recommended HPLC Method Parameters:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be away from the pKa) and an organic modifier (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection: UV spectrophotometer at a suitable wavelength (to be determined by UV scan, likely around 210 nm for the acrylic acid chromophore).
- Column Temperature: 30°C.
- Injection Volume: 10 µL.

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Workflow for Analytical Method Development:

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of **2-(Morpholinomethyl)acrylic acid**. While specific experimental data is limited in the public domain, the provided protocols and theoretical considerations will enable researchers and drug development professionals to generate the necessary data for their specific applications. The zwitterionic nature of the molecule suggests a strong pH-dependence on its aqueous solubility, and its acrylic and morpholine functionalities are key to its potential degradation pathways. A systematic approach using the described experimental designs and analytical methods will ensure a thorough characterization of this important chemical entity.

- To cite this document: BenchChem. [2-(Morpholinomethyl)acrylic Acid: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1279365#solubility-and-stability-of-2-morpholinomethyl-acrylic-acid\]](https://www.benchchem.com/product/b1279365#solubility-and-stability-of-2-morpholinomethyl-acrylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com